molecular formula C25H34O4Si3 B14155010 1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane CAS No. 4335-86-8

1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane

Cat. No.: B14155010
CAS No.: 4335-86-8
M. Wt: 482.8 g/mol
InChI Key: PMWRCADIEFKPEZ-UHFFFAOYSA-N
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Description

1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane is a unique organosilicon compound characterized by its three silicon atoms, each bonded to a phenyl group, and the presence of ethoxy and methyl groups. This compound is part of the trisiloxane family, known for their applications in various fields due to their distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with ethanol under controlled conditions. The reaction proceeds as follows:

    Phenyltrichlorosilane Reaction: Phenyltrichlorosilane is reacted with ethanol in the presence of a catalyst, such as a tertiary amine, to form the ethoxy derivative.

    Hydrolysis and Condensation: The ethoxy derivative undergoes hydrolysis and subsequent condensation to form the trisiloxane structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes.

    Substitution: Formation of substituted trisiloxanes with various functional groups.

Scientific Research Applications

1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and hydrophobic properties.

Mechanism of Action

The mechanism by which 1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane exerts its effects involves interactions with various molecular targets. The ethoxy and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The silicon-oxygen backbone provides flexibility and resistance to degradation, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
  • 1,5-Dimethoxy-1,3,5-trimethyl-1,3,5-trisiloxanetriyl

Uniqueness

1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane is unique due to its specific combination of ethoxy and phenyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in specialized applications.

Properties

CAS No.

4335-86-8

Molecular Formula

C25H34O4Si3

Molecular Weight

482.8 g/mol

IUPAC Name

bis[(ethoxy-methyl-phenylsilyl)oxy]-methyl-phenylsilane

InChI

InChI=1S/C25H34O4Si3/c1-6-26-30(3,23-17-11-8-12-18-23)28-32(5,25-21-15-10-16-22-25)29-31(4,27-7-2)24-19-13-9-14-20-24/h8-22H,6-7H2,1-5H3

InChI Key

PMWRCADIEFKPEZ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)OCC

Origin of Product

United States

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